molecular formula C6H11N3O3 B8671129 N-Acetylglycylglycinamide

N-Acetylglycylglycinamide

Cat. No.: B8671129
M. Wt: 173.17 g/mol
InChI Key: LYZMLWLORHZIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylglycylglycinamide (CAS 5687-48-9) is a dipeptide derivative composed of two glycine residues linked by a peptide bond, with an acetyl group modifying the N-terminus. Its molecular formula is C₆H₁₀N₂O₄, and it has a molecular weight of 174.16 g/mol . The compound is achiral, lacking stereochemical complexity, which simplifies its synthesis and characterization .

Properties

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)amino]acetamide

InChI

InChI=1S/C6H11N3O3/c1-4(10)8-3-6(12)9-2-5(7)11/h2-3H2,1H3,(H2,7,11)(H,8,10)(H,9,12)

InChI Key

LYZMLWLORHZIEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)NCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and application-based differences between N-Acetylglycylglycinamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Applications/Notes
This compound C₆H₁₀N₂O₄ 174.16 g/mol 5687-48-9 Acetylated dipeptide (Gly-Gly) Studied for anticonvulsant activity
Glycylglycinamide C₄H₉N₃O₂ 131.13 g/mol 556-50-3 Dipeptide with amide terminus Biochemical research
N-Benzoylglycylglycinamide C₁₁H₁₃N₃O₃ 235.24 g/mol 76264-62-5 Benzoyl group instead of acetyl Potential for varied bioactivity
N-Acetylglycine C₄H₇NO₃ 117.10 g/mol 2620-63-5 Single amino acid derivative Industrial applications
Z-Gly-Gly-OMe C₁₃H₁₆N₂O₅ 280.28 g/mol 13437-63-3 Benzyloxycarbonyl and methyl ester groups Synthetic intermediate
Key Observations:

N-Benzoylglycylglycinamide substitutes the acetyl group with a bulkier benzoyl moiety, which may alter binding affinity in biological systems .

Functional Group Impact: The methyl ester and benzyloxycarbonyl (Z) groups in Z-Gly-Gly-OMe render it a protected derivative, commonly used as a synthetic intermediate in peptide chemistry . N-Acetylglycine, a single amino acid derivative, lacks the peptide bond, reducing its metabolic stability but increasing industrial utility in polymer and surfactant production .

The benzoyl variant (N-Benzoylglycylglycinamide) may serve as a probe for studying enzyme-substrate interactions due to its aromatic substituent .

Physicochemical Properties

  • Solubility : this compound’s acetyl group reduces polarity compared to glycylglycinamide, enhancing solubility in organic solvents .
  • Stability : The acetyl group may confer resistance to enzymatic degradation compared to unmodified peptides, a critical factor in drug design .

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